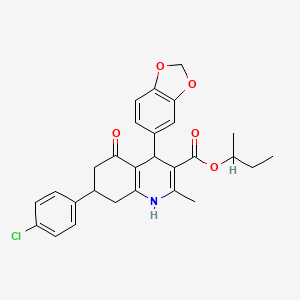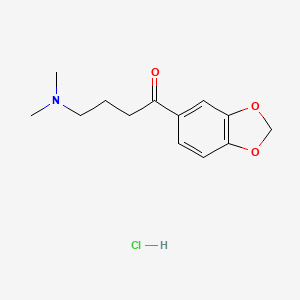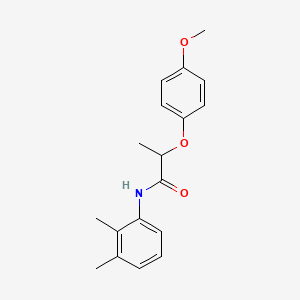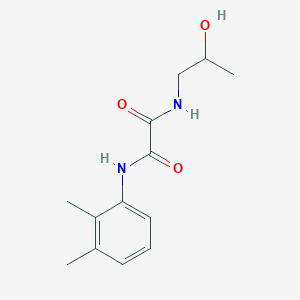
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, also known as DMHPED, is a synthetic compound used in scientific research. DMHPED is a member of the amide family of compounds and is synthesized through a multistep process. The compound has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide's mechanism of action is not fully understood, but it is believed to be due to its ability to inhibit the activity of certain enzymes and proteins. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in cell signaling and regulation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have antioxidant and anti-inflammatory properties, which may be due to its ability to inhibit the activity of COX-2 and PKC. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to have antitumor activity in vitro, and its potential as an anticancer agent is currently being investigated. Additionally, N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is its ability to inhibit the activity of COX-2 and PKC, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. Additionally, N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been shown to have antitumor activity in vitro, making it a potential candidate for the treatment of cancer. However, one limitation of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is its limited solubility in water, which may make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide. One direction is the investigation of its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide's mechanism of action and its potential as a treatment for inflammatory and neurodegenerative diseases. Another direction is the development of more soluble analogs of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide, which may be more suitable for in vivo administration. Finally, the potential of N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide as a therapeutic agent for other diseases, such as diabetes, should be investigated.
合成方法
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide is synthesized through a multistep process that involves the reaction of 2,3-dimethylphenylamine with 2-chloro-1-propanol in the presence of sodium hydroxide. The resulting intermediate is then reacted with ethylenediamine in the presence of acetic acid to produce N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide. The compound can be purified through recrystallization and is obtained as a white crystalline solid.
科学研究应用
N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has been studied for its potential application in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to have antitumor activity in vitro, and its potential as an anticancer agent is currently being investigated. N-(2,3-dimethylphenyl)-N'-(2-hydroxypropyl)ethanediamide has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
属性
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-8-5-4-6-11(10(8)3)15-13(18)12(17)14-7-9(2)16/h4-6,9,16H,7H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMVVVJYSIPEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-bromo-1-naphthoyl)amino]benzoic acid](/img/structure/B4941058.png)
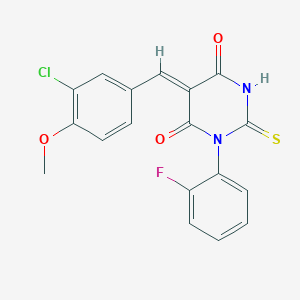
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B4941070.png)
![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4941078.png)
![(2,2-dimethylpropyl)methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amine](/img/structure/B4941086.png)

![1-benzothiophene-2,3-dione 2-[(3-bromophenyl)hydrazone]](/img/structure/B4941108.png)
![1-[3-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B4941111.png)


![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N,3-dimethyl-1-butanamine](/img/structure/B4941144.png)
